Welcome to the BenchChem Online Store!
molecular formula C9H5F4NO B1440305 7-Fluoro-4-trifluoromethoxy-1H-indole CAS No. 1208977-14-3

7-Fluoro-4-trifluoromethoxy-1H-indole

Cat. No. B1440305
M. Wt: 219.14 g/mol
InChI Key: KTPUBEFBWBWPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497379B2

Procedure details

A mixture of 4 (28.9 g, 79.6 mmol) and KOH (35.7 g, 636.7 mmol) in degassed t-BuOH (300 mL) is heated at 70° C. overnight. LC/MS indicates the reaction is completed. The mixture is cooled to rt, and then partitioned between H2O and Et2O. The two layers are separated, and the aqueous layer was extracted with Et2O (2×). The combined organic layers are washed with H2O and brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude material is purified on silica gel with heptane/EtOAc (100/0 to 60/40) as eluant to give 16 g (91%) of 5 as a yellow liquid. 1H NMR (CDCl3) δ 8.47 (br s, 1H), 7.35-7.20 (m, 1H), 6.95-6.80 (m, 2H), 6.68 (d, J=2.5 Hz, 1H); 19F NMR (CDCl3) δ −57.63 (s, 3F), −136.10 (d, J=8.5 Hz, 1F); MS 220 (M+1, 100%), 200.
Name
4
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:5][C:6]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([O:13][C:14]([F:17])([F:16])[F:15])[C:7]=1[C:18]#[C:19][Si](C)(C)C)C.[OH-].[K+]>CC(O)(C)C>[F:12][C:11]1[CH:10]=[CH:9][C:8]([O:13][C:14]([F:15])([F:16])[F:17])=[C:7]2[C:6]=1[NH:5][CH:19]=[CH:18]2 |f:1.2|

Inputs

Step One
Name
4
Quantity
28.9 g
Type
reactant
Smiles
C(C)OC(NC1=C(C(=CC=C1F)OC(F)(F)F)C#C[Si](C)(C)C)=O
Name
Quantity
35.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and Et2O
CUSTOM
Type
CUSTOM
Details
The two layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (2×)
WASH
Type
WASH
Details
The combined organic layers are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material is purified on silica gel with heptane/EtOAc (100/0 to 60/40) as eluant

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C2C=CNC12)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.